1-(9-benzyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone 1-(9-benzyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 438486-77-2
VCID: VC4377535
InChI: InChI=1S/C24H21NO3/c1-15(26)21-16(2)28-24-19-11-7-6-10-18(19)23-20(22(21)24)13-25(14-27-23)12-17-8-4-3-5-9-17/h3-11H,12-14H2,1-2H3
SMILES: CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)CC5=CC=CC=C5)C(=O)C
Molecular Formula: C24H21NO3
Molecular Weight: 371.436

1-(9-benzyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone

CAS No.: 438486-77-2

Cat. No.: VC4377535

Molecular Formula: C24H21NO3

Molecular Weight: 371.436

* For research use only. Not for human or veterinary use.

1-(9-benzyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone - 438486-77-2

Specification

CAS No. 438486-77-2
Molecular Formula C24H21NO3
Molecular Weight 371.436
IUPAC Name 1-(9-benzyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone
Standard InChI InChI=1S/C24H21NO3/c1-15(26)21-16(2)28-24-19-11-7-6-10-18(19)23-20(22(21)24)13-25(14-27-23)12-17-8-4-3-5-9-17/h3-11H,12-14H2,1-2H3
Standard InChI Key WPCVPWILDDZHGN-UHFFFAOYSA-N
SMILES CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)CC5=CC=CC=C5)C(=O)C

Introduction

The compound 1-(9-benzyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone is a complex organic molecule with a unique structure. It belongs to the class of compounds known as tetracyclic systems, which are characterized by their four-ring structure. This specific compound includes a benzyl group attached to the nitrogen atom within the tetracyclic framework, along with a methyl group and two oxygen atoms forming part of the rings. The presence of multiple double bonds and the specific arrangement of these functional groups contribute to its chemical properties and potential applications.

Synthesis and Preparation

The synthesis of such complex molecules typically involves multi-step reactions, including ring formation and functional group modifications. While specific synthesis details for this compound are not available in the provided sources, similar compounds often require careful control of reaction conditions to achieve the desired structure.

Research Findings and Challenges

Research on complex organic molecules like this one often focuses on understanding their chemical properties, synthesis pathways, and potential biological activities. Challenges include optimizing synthesis conditions to achieve high yields and purity, as well as exploring their interactions with biological systems.

Data Table: Related Compounds

CompoundStructure FeaturesPotential Applications
4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12)Similar tetracyclic frameworkOrganic synthesis intermediates
Ethyl 9-(3-imidazol-1-ylpropyl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12)Imidazole side chainPotential biological activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator